But-3-en-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

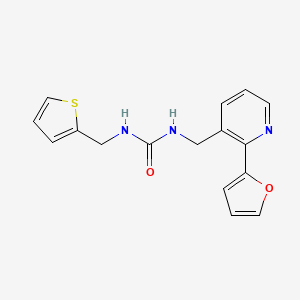

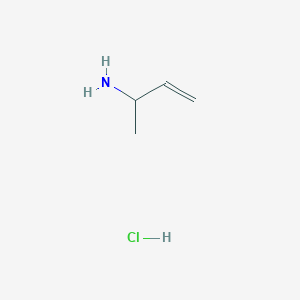

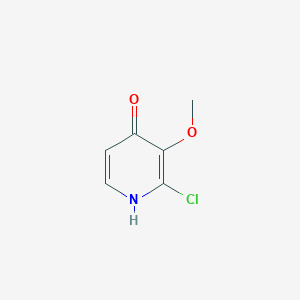

But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN . It is a liquid at room temperature . The compound is primarily used in the synthesis of various organic molecules .

Molecular Structure Analysis

The molecular structure of But-3-en-2-amine hydrochloride consists of a butene chain with an amine group attached to the second carbon atom . The InChI code for the compound is 1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 .Chemical Reactions Analysis

Amines, including But-3-en-2-amine, can undergo a variety of chemical reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, although this reaction is unstable .Physical And Chemical Properties Analysis

But-3-en-2-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 71.12 . Amines, including But-3-en-2-amine, have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Applications De Recherche Scientifique

CO2 Capture and Environmental Applications

- CO2 Capture with Ionic Liquids : But-3-en-2-amine hydrochloride derivatives have been utilized in creating ionic liquids for efficient CO2 capture. A study by Bates et al. (2002) discusses how these ionic liquids sequester CO2 reversibly as a carbamate salt. This method compares favorably with commercial amine sequestering agents in terms of efficiency and does not require water to function, offering a nonvolatile alternative for CO2 capture (Bates et al., 2002).

Chemical Synthesis and Material Science

Thermal Properties in Synthesis : In a study on the thermal properties of primary n-alkylammonium chlorides, including compounds similar to But-3-en-2-amine hydrochloride, Błażejowski (1983) found that thermolysis occurs in one step, leading to the total volatilization of the salts. This research aids in understanding the thermodynamics and kinetics of these compounds in various chemical reactions (Błażejowski, 1983).

Amination Reactions : Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which relates to But-3-en-2-amine hydrochloride. Their findings contribute to the understanding of the kinetics and mechanisms of amination reactions in polymer chemistry (Kawabe & Yanagita, 1971).

Green Synthesis of Amides : Eidi and Kassaee (2016) developed a method for synthesizing amides using amine hydrochloride salts, relevant to But-3-en-2-amine hydrochloride. Their research focuses on an environmentally friendly and efficient synthesis process using recyclable nanocatalysts (Eidi & Kassaee, 2016).

Pharmaceutical and Biochemical Research

Enzymatic Resolution in Drug Synthesis : Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of certain compounds using amine hydrochlorides, relevant to But-3-en-2-amine hydrochloride. Their findings are significant in the synthesis of pharmacologically important compounds (Kamal et al., 2007).

Bioconjugation Studies : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine, using compounds related to But-3-en-2-amine hydrochloride. Their study provides valuable insights into bioconjugation processes in aqueous media (Nakajima & Ikada, 1995).

Environmental Chemistry

- Wastewater Treatment : Kioussis, Wheaton, and Kofinas (2000) developed poly(allyl amine hydrochloride) polymer hydrogels, closely related to But-3-en-2-amine hydrochloride, for removing harmful anions from aquaculture wastewater. This application is significant for environmental sustainability and water purification (Kioussis et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

But-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines

Mode of Action

Amines, in general, can act as nucleophiles, reacting with electrophiles in biochemical reactions . They can also form enamines, which are nucleophilic and can participate in various reactions .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and other biologically active molecules .

Result of Action

Based on its chemical structure, it can be inferred that it may participate in various organic reactions, potentially leading to the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of But-3-en-2-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, amines are basic and can react with acids to form salts , which can affect their reactivity and stability.

Propriétés

IUPAC Name |

but-3-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-en-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)